molecular formula C24H19N3O2 B10906693 N-(2-carbamoylphenyl)-3-methyl-2-phenylquinoline-4-carboxamide

N-(2-carbamoylphenyl)-3-methyl-2-phenylquinoline-4-carboxamide

Cat. No.: B10906693
M. Wt: 381.4 g/mol
InChI Key: HAWJTAJVPXWVNF-UHFFFAOYSA-N
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Description

N~4~-[2-(AMINOCARBONYL)PHENYL]-3-METHYL-2-PHENYL-4-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that combines quinoline and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[2-(AMINOCARBONYL)PHENYL]-3-METHYL-2-PHENYL-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~4~-[2-(AMINOCARBONYL)PHENYL]-3-METHYL-2-PHENYL-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction requirements.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives, while reduction may produce amine-functionalized compounds.

Scientific Research Applications

N~4~-[2-(AMINOCARBONYL)PHENYL]-3-METHYL-2-PHENYL-4-QUINOLINECARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacology.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-[2-(AMINOCARBONYL)PHENYL]-3-METHYL-2-PHENYL-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N~4~-[2-(AMINOCARBONYL)PHENYL]-3-METHYL-2-PHENYL-4-QUINOLINECARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H19N3O2

Molecular Weight

381.4 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-3-methyl-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C24H19N3O2/c1-15-21(24(29)27-20-14-8-6-12-18(20)23(25)28)17-11-5-7-13-19(17)26-22(15)16-9-3-2-4-10-16/h2-14H,1H3,(H2,25,28)(H,27,29)

InChI Key

HAWJTAJVPXWVNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=CC=CC=C4C(=O)N

Origin of Product

United States

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